molecular formula C18H19Cl2NO5 B4039297 N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine oxalate

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine oxalate

Cat. No.: B4039297
M. Wt: 400.2 g/mol
InChI Key: WOHZMTKREQNKSV-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C18H19Cl2NO5 and its molecular weight is 400.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.0640281 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

A study by Poklis et al. (2014) demonstrated the use of HPLC-MS/MS for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines. This analytical technique could potentially be adapted for the analysis of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine oxalate in biological samples, given their structural similarities. The method involved developing a specific assay for the target compound using an internal standard, highlighting the importance of assay validation prior to analysis (Poklis et al., 2014).

Electrocatalysis and Photocatalysis

Research on photocatalytic and electrocatalytic methods provides insight into the degradation pathways of complex organic molecules. Sirés et al. (2007) investigated the degradation of clofibric acid using electro-Fenton and photoelectro-Fenton processes. These methods, involving the generation of hydroxyl radicals for the efficient breakdown of pollutants, could be relevant for studying the environmental impact and degradation mechanisms of this compound (Sirés et al., 2007).

Catalysis in Organic Synthesis

The use of catalysis in organic synthesis is a critical aspect of developing new chemical entities and intermediates. For example, Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of aromatic compounds, which showcases the potential of catalytic systems in modifying the chemical structures of complex molecules, including potentially this compound (Mejía & Togni, 2012).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are employed for the degradation of organic pollutants in water treatment. Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide for the oxidative degradation of organic compounds in water. Their findings could provide a foundation for research into the degradation behavior of this compound under similar conditions (Bokare & Choi, 2010).

Properties

IUPAC Name

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO.C2H2O4/c1-19(12-13-5-3-2-4-6-13)9-10-20-14-7-8-15(17)16(18)11-14;3-1(4)2(5)6/h2-8,11H,9-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZMTKREQNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=C(C=C1)Cl)Cl)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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